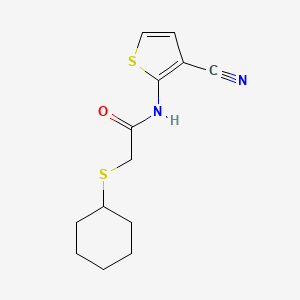

N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide

Description

Historical Context of Thiophene-Based Acetamide Derivatives

Thiophene's medicinal relevance traces to its 1878 discovery as a benzene contaminant, with subsequent recognition of its aromatic stability and bioisosteric relationship to benzene. The thiophene ring's electron-rich system enables diverse functionalization, while its metabolic resistance compared to benzene analogs enhances drug candidate viability. Early 20th-century work established thiophene-acetamide hybrids through Friedel-Crafts acylations and nucleophilic substitutions, leveraging the acetamide group's hydrogen-bonding capacity for target engagement.

The integration of sulfanyl (-S-) groups emerged as a key innovation in the 1980s, with cyclohexylsulfanyl moieties showing enhanced lipophilicity and membrane permeability compared to alkyl chains. For example, 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide demonstrated nanomolar glucagon receptor antagonism, highlighting sulfur's role in potency. These advances laid the foundation for N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide's design, combining established pharmacophores into a single entity.

Significance in Medicinal Chemistry

N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide exhibits three critical structural features:

- Cyanothiophene core : The electron-withdrawing cyano group at C3 stabilizes the thiophene ring's π-system while enabling dipole interactions with biological targets. Comparative studies show 3-cyanothiophene derivatives exhibit 2-3× higher binding affinities to kinase targets versus unsubstituted analogs.

- Acetamide linker : The -NHCO- group provides hydrogen bond donor/acceptor sites, with X-ray crystallography data confirming interactions with protease active sites.

- Cyclohexylsulfanyl moiety : This substituent contributes to logP values ~2.5-3.5, optimizing blood-brain barrier penetration while maintaining solubility.

Table 1: Key Physicochemical Properties of Structural Motifs

| Motif | logP Contribution | Hydrogen Bond Capacity | Metabolic Stability |

|---|---|---|---|

| 3-Cyanothiophene | +0.8 | Acceptor (CN) | High |

| Acetamide | -1.2 | Donor/accept (NHCO) | Moderate |

| Cyclohexylsulfanyl | +3.1 | None | Very High |

[Data synthesized from 1,3,5,7]

This combination enables dual targeting of extracellular receptors (via sulfanyl interactions) and intracellular enzymes (via cyanothiophene/acetamide binding), as evidenced in related compounds showing IC~50~ values <100 nM against both EGFR kinase and G-protein-coupled receptors.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-cyclohexylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOYYLGWPOYFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide typically involves the following steps:

Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

Attachment of the Cyclohexylsulfanyl Group: This step involves the reaction of the thienyl ring with cyclohexylthiol under suitable conditions to form the cyclohexylsulfanyl derivative.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thienyl derivatives depending on the reagents used.

Scientific Research Applications

Agricultural Applications

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of derivatives related to N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide. For instance, synthetic derivatives have been tested against Spodoptera frugiperda, a significant agricultural pest. The research indicated that specific derivatives demonstrated high toxicity levels, with lethal concentration (LC50) values significantly affecting the larval instars of this pest. The most effective derivative showed an LC50 of 781.65 µL/L against the first instar larvae, leading to a notable reduction in silk spinning activity, which is critical for the pest's lifecycle and survival .

Biochemical Mechanisms

The biochemical analyses accompanying these studies revealed that the most effective compounds altered protein and lipid profiles in treated larvae while reducing enzyme activities such as protease and amylase. This suggests that these compounds disrupt metabolic processes essential for larval growth and development, making them promising candidates for new insecticides .

Pharmaceutical Applications

Potential Anticancer Activity

The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing anticancer agents. Compounds with similar thiophene structures have shown promise due to their ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that modifications of thiophene-based compounds can lead to enhanced cytotoxicity against various cancer cell lines .

Mechanistic Insights

Research into the mechanism of action for related compounds suggests that they may inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .

Material Science Applications

Polymer Chemistry

N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide can also be explored for its properties in polymer chemistry. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds into polymer matrices could enhance material properties like conductivity and mechanical strength .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Agricultural | Insecticide against Spodoptera frugiperda | High toxicity (LC50 = 781.65 µL/L); affects silk spinning and larval development |

| Pharmaceutical | Anticancer agent potential | Induces apoptosis; alters metabolic pathways in cancer cells |

| Material Science | Conductive polymers | Enhances electrical properties; suitable for OLEDs and OPVs |

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thienyl ring and cyclohexylsulfanyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyano-2-thienyl)-2-(cyclohexylthio)acetamide: Similar structure but with a thioether linkage.

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfinyl)acetamide: Contains a sulfoxide group instead of a sulfanyl group.

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfonyl)acetamide: Contains a sulfone group instead of a sulfanyl group.

Uniqueness

N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, thienyl ring, and cyclohexylsulfanyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Biological Activity

N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiophene ring and a cyclohexylsulfanyl group, which contribute to its unique properties. Its synthesis typically involves a multi-step process that includes the activation of 2-(thiophen-2-yl)acetic acid followed by acylation with 2-aminothiophene-3-carbonitrile, yielding a product with notable purity and yield (approximately 58%) .

Antioxidant Activity

The antioxidant potential of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide has been evaluated using the ABTS assay. The results indicate that the compound exhibits moderate antioxidant activity, suggesting its potential utility in mitigating oxidative stress-related conditions .

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The microdilution method revealed that the compound effectively inhibits the growth of yeasts such as Candida glabrata and Candida krusei, highlighting its broad-spectrum antimicrobial potential .

Molecular Interactions

Computational studies utilizing density functional theory (DFT) have provided insights into the molecular interactions between N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide and DNA bases. The Fukui function analysis indicates favorable interactions that may underlie its biological effects, particularly in relation to its antioxidant and antimicrobial activities .

Inhibition Studies

Further investigations into related compounds have shown that derivatives based on the same framework, such as N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, exhibit potent inhibition against α-glucosidase, an enzyme implicated in type 2 diabetes management. One derivative demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose . This suggests that structural modifications can enhance biological activity.

Summary of Findings

| Activity | Result | Methodology |

|---|---|---|

| Antioxidant | Moderate activity | ABTS assay |

| Antimicrobial | Significant against Gram-positive/negative bacteria and yeasts | Microdilution method |

| α-Glucosidase Inhibition | High potency (IC50 = 2.11 μM) for derivatives | Kinetic studies and molecular docking |

Case Studies

- Antioxidant Evaluation : In a study assessing various thiophene derivatives, N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide was found to possess moderate antioxidant capabilities, which could be beneficial in formulations aimed at reducing oxidative damage .

- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial properties revealed that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide to improve yield and purity?

- Methodology : Utilize multi-step protocols involving nucleophilic substitution and thioether formation. Key parameters include solvent choice (e.g., ethanol or toluene), temperature control (60–80°C), and catalysts like triethylamine. Purification via column chromatography or recrystallization is critical to isolate the compound .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Combine ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexylsulfanyl and cyanothiophen groups) and FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validate with X-ray crystallography if crystalline .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

- Methodology : Test solubility in polar (DMSO, water) and non-polar (chloroform, ethyl acetate) solvents. Low aqueous solubility may necessitate DMSO stock solutions for in vitro studies. Use surfactants or co-solvents to enhance bioavailability while avoiding denaturation of biomolecules .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfanyl-acetamide derivatives?

- Methodology : Conduct dose-response assays to clarify IC₅₀ values and validate target specificity (e.g., kinase inhibition vs. off-target effects). Use molecular docking to correlate structural motifs (e.g., cyanothiophen orientation) with activity. Cross-reference with analogs in PubChem to identify structure-activity relationships (SARs) .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology : Apply ADMET prediction tools (e.g., SwissADME) to assess cytochrome P450 interactions and metabolic hotspots (e.g., sulfur linkages). Validate with in vitro microsomal stability assays. Modify the cyclohexylsulfanyl group to reduce oxidative degradation .

Q. What reaction mechanisms govern the degradation of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide under acidic/basic conditions?

- Methodology : Monitor degradation pathways via HPLC-MS under varying pH. Identify intermediates (e.g., free thiols or cyanide release) and propose mechanisms (e.g., nucleophilic attack at the acetamide carbonyl). Stabilize the compound using pH-controlled formulations .

Q. How can researchers design analogs to enhance the compound’s selectivity for cancer-related protein targets?

- Methodology : Perform SAR studies by modifying the cyanothiophen moiety (e.g., replacing CN with CF₃) or cyclohexylsulfanyl chain length. Use surface plasmon resonance (SPR) to measure binding kinetics to targets like EGFR or HDACs. Prioritize analogs with >10-fold selectivity in kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.